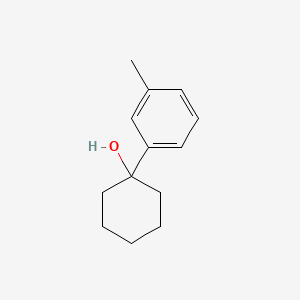

1-(3-Methylphenyl)cyclohexanol

Description

1-(m-Tolyl)cyclohexanol is an organic compound with the molecular formula C13H18O It is a derivative of cyclohexanol, where a methyl group is substituted at the meta position of the phenyl ring

Properties

CAS No. |

6957-08-0 |

|---|---|

Molecular Formula |

C13H18O |

Molecular Weight |

190.28 g/mol |

IUPAC Name |

1-(3-methylphenyl)cyclohexan-1-ol |

InChI |

InChI=1S/C13H18O/c1-11-6-5-7-12(10-11)13(14)8-3-2-4-9-13/h5-7,10,14H,2-4,8-9H2,1H3 |

InChI Key |

BUMLNDUUDOQELU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2(CCCCC2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(m-Tolyl)cyclohexanol can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as phenylmagnesium bromide) reacts with cyclohexanone. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions to yield the desired product.

Industrial Production Methods: Industrial production of 1-(m-Tolyl)cyclohexanol may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This process requires specific catalysts, such as palladium or platinum, and is conducted under high-pressure hydrogen gas.

Chemical Reactions Analysis

Types of Reactions: 1-(m-Tolyl)cyclohexanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or hydrocarbon using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group in 1-(m-Tolyl)cyclohexanol can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products:

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols, hydrocarbons

Substitution: Halides, ethers

Scientific Research Applications

1-(m-Tolyl)cyclohexanol has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals, fragrances, and polymers.

Mechanism of Action

The mechanism of action of 1-(m-Tolyl)cyclohexanol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act on enzymes or receptors, influencing metabolic processes or signaling pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

- 1-(o-Tolyl)cyclohexanol

- 1-(p-Tolyl)cyclohexanol

- Cyclohexanol

Comparison: 1-(m-Tolyl)cyclohexanol is unique due to the position of the methyl group on the phenyl ring, which can influence its chemical reactivity and physical properties. Compared to its ortho and para isomers, the meta-substituted compound may exhibit different steric and electronic effects, leading to variations in its behavior in chemical reactions and applications.

Biological Activity

1-(3-Methylphenyl)cyclohexanol, also known as 3-Methyl-1-cyclohexanol, is a compound that has garnered interest in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C13H18O

- CAS Number : 6957-08-0

- Molecular Weight : 194.29 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that this compound may exhibit:

- Antimicrobial Properties : It has been studied for its ability to inhibit the growth of certain bacteria and fungi.

- Antioxidant Activity : The compound may scavenge free radicals, thereby reducing oxidative stress in cells.

- Neuroprotective Effects : Preliminary studies suggest potential neurotropic effects that could be beneficial in neurodegenerative conditions.

Antimicrobial Activity

A study conducted on the antimicrobial properties of various cyclohexanol derivatives, including this compound, demonstrated significant activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| 64 | Escherichia coli | |

| 16 | Pseudomonas aeruginosa |

Neuroprotective Effects

Research involving neuronal cell cultures has indicated that this compound promotes neurite outgrowth and enhances cell survival under stressful conditions. A study using PC12 cells showed that treatment with this compound resulted in a significant increase in neurite length compared to control groups.

Case Study 1: Neurotropic Activity

In a pilot study focused on neurotropic drugs, researchers evaluated the effects of various cycloalkyl derivatives, including this compound, on neuronal regeneration. The study found that this compound significantly improved axonal growth and synaptic plasticity in vitro, suggesting potential applications in treating peripheral nerve injuries.

Case Study 2: Antioxidant Potential

A comparative analysis was performed to assess the antioxidant capacity of this compound against well-known antioxidants such as quercetin and vitamin E. The results indicated that the compound exhibited a notable ability to reduce lipid peroxidation and protect cellular components from oxidative damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.